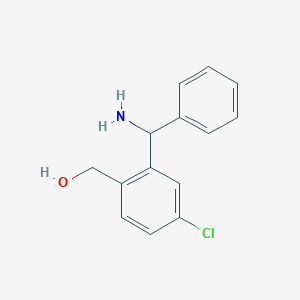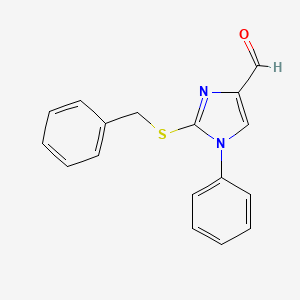
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of an aminoethyl group attached to the benzothiophene ring, along with two hydroxyl groups at the 5 and 6 positions. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Hydroxylation: The hydroxyl groups at the 5 and 6 positions can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of benzothiophene quinones.
Reduction: Formation of dihydrobenzothiophenes.
Substitution: Formation of N-substituted benzothiophenes.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1-benzothiophene-5,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The hydroxyl groups may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminoethyl)-1-benzothiophene-4,5-diol: Similar structure but with hydroxyl groups at different positions.
3-(2-Aminoethyl)-1-benzofuran-5,6-diol: Contains a benzofuran ring instead of a benzothiophene ring.
3-(2-Aminoethyl)-1-indole-5,6-diol: Contains an indole ring instead of a benzothiophene ring.
Uniqueness
3-(2-Aminoethyl)-1-benzothiophene-5,6-diol is unique due to the specific positioning of its hydroxyl groups and the presence of the benzothiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
51678-30-9 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C10H11NO2S/c11-2-1-6-5-14-10-4-9(13)8(12)3-7(6)10/h3-5,12-13H,1-2,11H2 |
Clave InChI |
JHXFZPBSSOZLBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1O)O)SC=C2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



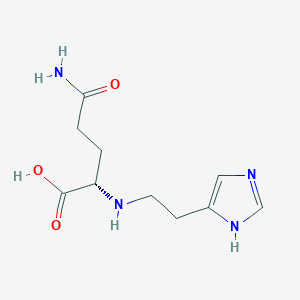
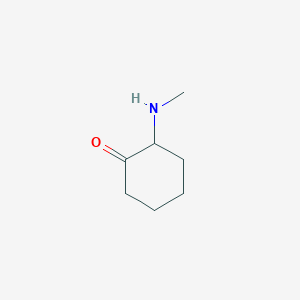
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
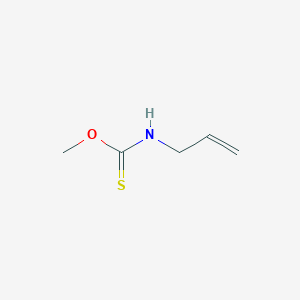
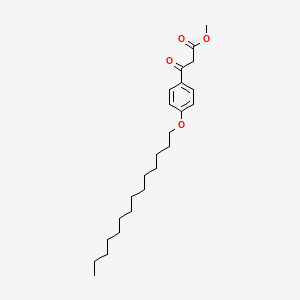
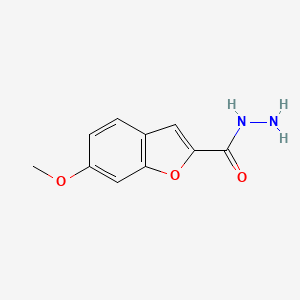
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
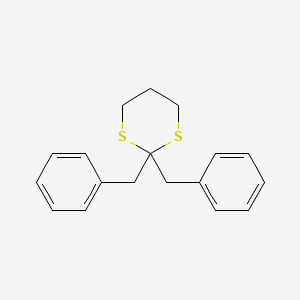
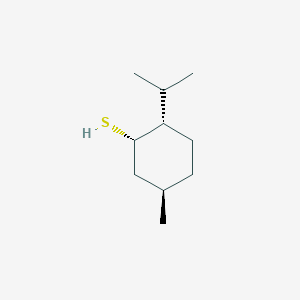
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
